5,7-Dihydroxy-2-(4-hydroxyphenyl)-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
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Overview
Description
5,7-Dihydroxy-2-(4-hydroxyphenyl)-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one, also known as 6-Prenylapigenin, is a naturally occurring flavonoid compound. It is a secondary metabolite found in the Cannabis sativa L. (Cannabaceae) plant . This compound has garnered significant interest due to its potential biological activities, including antimalarial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one typically involves the prenylation of apigenin. The reaction conditions often include the use of prenyl bromide and a base such as potassium carbonate in an organic solvent like acetone . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
extraction from plant sources followed by purification using chromatographic techniques is a common approach .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the chromenone ring, converting it to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced chromenone derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5,7-Dihydroxy-2-(4-hydroxyphenyl)-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Biology: Investigated for its role in plant defense mechanisms and interactions with other organisms.
Medicine: Explored for its potential antimalarial, antioxidant, and anti-inflammatory properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. For instance, it has been identified as an inhibitor of the dihydrofolate reductase (DHFR) enzyme in Plasmodium vivax, a parasite responsible for malaria . The inhibition occurs through hydrogen bonding and hydrophobic interactions at the active site of the enzyme, disrupting the parasite’s folate metabolism .
Comparison with Similar Compounds
Similar Compounds
Apigenin: A structurally similar flavonoid lacking the prenyl groups.
Luteolin: Another flavonoid with similar hydroxylation patterns but different substitution at the B-ring.
Quercetin: A flavonoid with additional hydroxyl groups and different substitution patterns.
Uniqueness
5,7-Dihydroxy-2-(4-hydroxyphenyl)-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one is unique due to its prenyl groups, which enhance its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other flavonoids and may contribute to its specific interactions with biological targets .
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O5/c1-14(2)5-11-18-23(28)19(12-6-15(3)4)25-22(24(18)29)20(27)13-21(30-25)16-7-9-17(26)10-8-16/h5-10,21,26,28-29H,11-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNLDGTUMBOHKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)O)CC=C(C)C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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